1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone
Overview
Description
1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One significant area of research involves the synthesis of compounds with potential antimicrobial properties. For instance, Salimon, Salih, and Hussien (2011) synthesized a compound through cyclization that showed significant antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Medicinal Chemistry
In medicinal chemistry, the focus is on the synthesis of compounds that can be used in drug development. Zhang Dan-shen (2009) described the synthesis of a compound from pyrrolidine, which was characterized by various spectroscopic methods, indicating the importance of these compounds in developing pharmaceutical agents (Zhang Dan-shen, 2009).
DNA Interaction and Cytotoxicity Studies
Research into the interaction of these compounds with DNA and their cytotoxic effects is also prominent. Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands, showing good DNA binding propensity and minor structural changes of calf thymus DNA, alongside demonstrating low toxicity for different cancer cell lines. This suggests their potential application in cancer research and therapy (Kumar et al., 2012).
Anti-Microbial and Anti-Fungal Properties
Compounds synthesized from 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone derivatives have shown notable anti-microbial and anti-fungal properties. For example, Masila et al. (2020) synthesized monoterpenes derivatives demonstrating activity against methicillin-resistant Staphylococcus aureus bacteria and fungi Cryptococcus neoformans, suggesting their potential as anti-infective agents (Masila et al., 2020).
Corrosion Inhibition
The corrosion inhibition efficiency of Schiff bases derived from related compounds for carbon steel in hydrochloric acid environments has been studied, indicating their potential application in protecting industrial materials from corrosion (Hegazy et al., 2012).
Properties
IUPAC Name |
1-(3-hydroxy-3-methylpyrrolidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-4-3-7(2,10)5-8/h10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUFCIJZAUZZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239573 | |
Record name | Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-58-0 | |
Record name | Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.